6-Bromo-2-methylbenzofuran can be synthesized through various chemical reactions, including bromination and alkylation processes. It has been studied for its biological activities and potential therapeutic applications, particularly in anticancer research and as a precursor for other chemical derivatives.
The compound is classified under:
The synthesis of 6-bromo-2-methylbenzofuran typically involves several steps, including:
For example, one method involves:
6-Bromo-2-methylbenzofuran participates in various chemical reactions:
In one study, bromination of 2-methylbenzofuran was performed using N-bromosuccinimide in a solvent system that facilitated selective substitution at the 6-position while maintaining the integrity of the furan ring .
The mechanism by which 6-bromo-2-methylbenzofuran exerts its biological effects often involves:
Research indicates that derivatives of benzofurans exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting that structural modifications can enhance their efficacy .
Relevant data from studies highlight the importance of these properties in determining the compound's behavior during synthesis and application .
6-Bromo-2-methylbenzofuran has several applications:
6-Bromo-2-methylbenzofuran (C₉H₇BrO; MW 211.06) represents a structurally specialized benzofuran derivative where bromine substitution at the C6 position and methyl group at C2 create a versatile pharmacophore. Benzofurans constitute a fundamental class of oxygen-containing heterocycles characterized by a fused benzene and furan ring system. This scaffold is extensively exploited in medicinal chemistry due to its privileged status in drug discovery—over 60% of top-selling pharmaceuticals incorporate heterocyclic frameworks, with benzofurans featuring prominently in antimicrobial, anticancer, and anti-inflammatory agents [2] [4]. The structural significance of 6-Bromo-2-methylbenzofuran arises from three key attributes:
Table 1: Key Physicochemical Properties of 6-Bromo-2-methylbenzofuran
Property | Value/Descriptor | Significance in Drug Design |
---|---|---|
Molecular Formula | C₉H₇BrO | Defines elemental composition and mass |
Molecular Weight | 211.06 g/mol | Impacts pharmacokinetics and bioavailability |
SMILES Notation | CC₁=CC₂=CC=C(Br)C=C₂O₁ | Standardized representation of structure |
Hydrogen Bond Acceptors | 1 (Oxygen atom) | Influences solubility and target binding |
Halogen Substituent | Bromine at C6 | Enables halogen bonding and cross-coupling |
These properties collectively position 6-Bromo-2-methylbenzofuran as a high-value template in rational drug design, particularly for developing targeted therapies against cancer and resistant pathogens [5] [8] [9].
6-Bromo-2-methylbenzofuran has emerged as a critical precursor in synthesizing derivatives with enhanced and selective bioactivities. Structural modifications at its brominated position or methyl group enable systematic structure-activity relationship (SAR) studies, driving optimization in anticancer and antimicrobial contexts:
Anticancer Applications: Brominated benzofurans demonstrate pronounced cytotoxicity against leukemia and solid tumors. In SAR studies, derivatives like 3-(bromomethyl)-6-bromobenzofuran induce apoptosis in K562 leukemia cells (IC₅₀ = 5.0 µM) and HL-60 promyelocytic leukemia cells (IC₅₀ = 0.1 µM) through mitochondrial pathway activation. Crucially, selectivity indices exceed 200-fold compared to normal human umbilical vein endothelial cells (HUVECs), underscoring their therapeutic window [5] [9]. Introducing polar groups (e.g., carboxylates, amides) at C3 enhances water solubility while retaining potency—e.g., methyl 6-bromo-3-(bromomethyl)benzofuran-2-carboxylate (IC₅₀ = 2.47–16.3 µM against MOLT-4 leukemia and HeLa carcinoma) [5].
Antimicrobial Potency: Hybrid molecules incorporating 6-Bromo-2-methylbenzofuran show broad-spectrum activity. When conjugated to imidazopyridines via sulfonamide linkers, derivatives exhibit MIC₈₀ values of 0.011 ± 0.0075 µM against methicillin-resistant Staphylococcus aureus (MRSA) by targeting DNA gyrase or membrane integrity [6] [8]. Similarly, benzofuran-3-carbohydrazide analogs display MICs of 2–8 µg/mL against Mycobacterium tuberculosis H37Rv, outperforming first-line antibiotics like isoniazid in resistant strains [8].
Table 2: Bioactive Derivatives Synthesized from 6-Bromo-2-methylbenzofuran
Derivative Class | Biological Activity | Mechanistic Insights |
---|---|---|
3-(Bromomethyl)-6-bromo-2-methylbenzofuran | Selective leukemia cytotoxicity (IC₅₀: 0.1–5.0 µM) | Mitochondrial apoptosis induction; Caspase activation |
Sulphonamide-benzofuran-imidazopyridines | Anti-MRSA (MIC₈₀: 0.011 ± 0.0075 µM) | DNA gyrase inhibition; Cell membrane disruption |
Benzofuran-3-carbohydrazides | Antitubercular (MIC: 2–8 µg/mL) | Mycobacterium protein tyrosine phosphatase B inhibition |
2-Methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate | Antiproliferative (IC₅₀: 3.1–6.9 µM) | EGFR kinase inhibition; Tubulin polymerization interference [7] [9] |
SAR trends indicate that bromine retention amplifies cytotoxicity and antimicrobial effects by:
Despite its utility, strategic functionalization of 6-Bromo-2-methylbenzofuran faces underexplored challenges and opportunities:
Regioselectivity Constraints: Electrophilic aromatic substitution (EAS) favors C5 over C4/C7 due to the electron-donating methyl group’s ortho/para-directing effect. However, bromine’s size impedes EAS at adjacent positions, necessitating directed ortho-metalation (DoM) or protection/deprotection strategies for C4/C7 derivatization [5] [8]. Recent advances employ iridium-catalyzed C–H borylation to achieve C7-functionalized analogs, though yields remain modest (45–65%) [6].
Solubility-Potency Trade-offs: Bromine and the hydrophobic benzofuran core confer high lipophilicity (clogP 2.43–3.56), limiting aqueous solubility and bioavailability. While introducing polar groups (e.g., 2-methoxyethyl esters) reduces clogP to 1.12–2.26, this often attenuates anticancer potency. Critical knowledge gap: Rational design of derivatives balancing clogP (1–3) with target affinity requires predictive QSAR models not yet available [5] [9].
Underexplored Cross-Coupling Pathways: Suzuki-Miyaura and Sonogashira reactions efficiently generate biaryl or alkynyl derivatives at C6. However, the impact of these modifications on off-target effects (e.g., cytochrome P450 inhibition) remains poorly characterized. Additionally, C2-methyl group oxidation to carboxylic acids—enabling peptide conjugation—lacks optimized protocols, with current yields under 50% [5] [10].
Priority Research Directions:
These gaps highlight the need for innovative methodologies to fully exploit 6-Bromo-2-methylbenzofuran in drug discovery pipelines.
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4